

In-Depth Technical Guide: Reproductive Toxicity of Lilial

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Compound of Interest

Compound Name: *Liral*

Cat. No.: *B10858300*

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Introduction

Lilial, with the chemical name p-tert-butyl-alpha-methylhydrocinnamic aldehyde (p-BMHCA), is a synthetic fragrance ingredient that has been widely used in various consumer products. However, due to concerns regarding its reproductive toxicity, its use has been banned in cosmetics in the European Union since March 2022 and will be restricted in California from 2027.^[1] This technical guide provides a comprehensive overview of the key reproductive toxicity studies on Lilial, focusing on quantitative data, experimental methodologies, and the potential mechanisms of action. The information is primarily derived from the final opinion of the Scientific Committee on Consumer Safety (SCCS/1591/17) and other relevant toxicological studies.

In Vivo Reproductive Toxicity Studies

The primary evidence for Lilial's reproductive toxicity comes from oral administration studies in Wistar rats. The key findings from these studies are summarized below.

Data Presentation

Table 1: Summary of a 28-Day Oral Toxicity Study in Rats

Parameter	Control	5 mg/kg bw/day	50 mg/kg bw/day	250 mg/kg bw/day
Parental Male Systemic Toxicity				
Relative Liver Weight	No data	No data	Increased	Increased
Parental Male Reproductive Toxicity				
Absolute Testes Weight	No data	No data	Reduced	Reduced
Relative Testes Weight	No data	No data	Reduced	Reduced
Testicular Histopathology	Normal	Normal	Seminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasia	Severe seminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasia
NOAEL (No Observed Adverse Effect Level)				
Systemic Toxicity	5 mg/kg bw/day			
Reproductive Toxicity	5 mg/kg bw/day			

Table 2: Summary of a One-Generation Reproductive Toxicity Study in Rats (OECD TG 415)

Parameter	Control	5 mg/kg bw/day	15 mg/kg bw/day	50 mg/kg bw/day
Parental Male Reproductive Toxicity				
Absolute Testes Weight	No data	No data	No data	Significantly Reduced
Testicular Histopathology	Normal	Normal	Normal	Seminiferous tubular atrophy, germ cell sloughing
Parental Female Reproductive Toxicity				
No adverse effects observed				
Offspring (F1 Generation)				
No adverse effects on viability, growth, or development				
NOAEL (No Observed Adverse Effect Level)				
Parental Male Reproductive Toxicity	15 mg/kg bw/day			
Parental Female Reproductive Toxicity	50 mg/kg bw/day			

Offspring
Development 50 mg/kg bw/day

Table 3: Summary of a Developmental Toxicity Study in Rats (Oral Gavage)

Parameter	Control	10 mg/kg bw/day	45 mg/kg bw/day	80 mg/kg bw/day
Maternal Toxicity				
Clinical Signs (salivation, hair loss)	-	-	Observed	Observed
Body Weight Gain	Normal	Normal	Reduced	Reduced
Food Consumption	Normal	Normal	Reduced	Reduced
Developmental Toxicity				
No adverse effects on fetal development				
NOAEL (No Observed Adverse Effect Level)				
Maternal Toxicity	10 mg/kg bw/day			
Developmental Toxicity	80 mg/kg bw/day			

Experimental Protocols

2.2.1. 28-Day Oral Toxicity Study in Rats

- Test Guideline: Not explicitly stated, but followed principles of repeated dose toxicity studies.
- Species/Strain: Wistar rats.
- Route of Administration: Oral gavage.
- Dose Levels: 0, 5, 50, and 250 mg/kg body weight/day.
- Duration of Treatment: 28 days.
- Key Endpoints Evaluated:
 - Clinical signs of toxicity.
 - Body weight and food consumption.
 - Hematology and clinical chemistry.
 - Gross pathology at necropsy.
 - Organ weights (including liver and testes).
 - Histopathological examination of major organs and tissues, with a focus on the reproductive organs.

2.2.2. One-Generation Reproductive Toxicity Study in Rats

- Test Guideline: OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study).
- Species/Strain: Wistar rats.
- Route of Administration: Oral (dietary administration).
- Dose Levels: 0, 5, 15, and 50 mg/kg body weight/day.
- Duration of Treatment: P-generation males and females were treated for a pre-mating period, during mating, and for females, throughout gestation and lactation. F1 offspring were not directly dosed but exposed via lactation.

- Key Endpoints Evaluated:
 - Parental (P) Generation:
 - Reproductive performance (mating, fertility, gestation length).
 - Clinical observations and body weight.
 - Organ weights (including reproductive organs).
 - Sperm analysis (motility, morphology, count).
 - Estrous cycle monitoring.
 - Histopathology of reproductive organs.
 - Offspring (F1) Generation:
 - Viability (live births, survival to weaning).
 - Clinical signs.
 - Body weight development.
 - Sexual maturation landmarks (anogenital distance, vaginal opening, preputial separation).

2.2.3. Developmental Toxicity Study in Rats

- Test Guideline: Not explicitly stated, but followed principles of developmental toxicity studies.
- Species/Strain: Wistar rats.
- Route of Administration: Oral gavage.
- Dose Levels: 0, 10, 45, and 80 mg/kg body weight/day.
- Duration of Treatment: Gestation days 6 through 15.

- Key Endpoints Evaluated:
 - Maternal (Dams):
 - Clinical signs of toxicity.
 - Body weight and food consumption.
 - Uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses).
 - Fetal:
 - External, visceral, and skeletal examinations for malformations and variations.
 - Fetal body weight.

Potential Mechanism of Testicular Toxicity

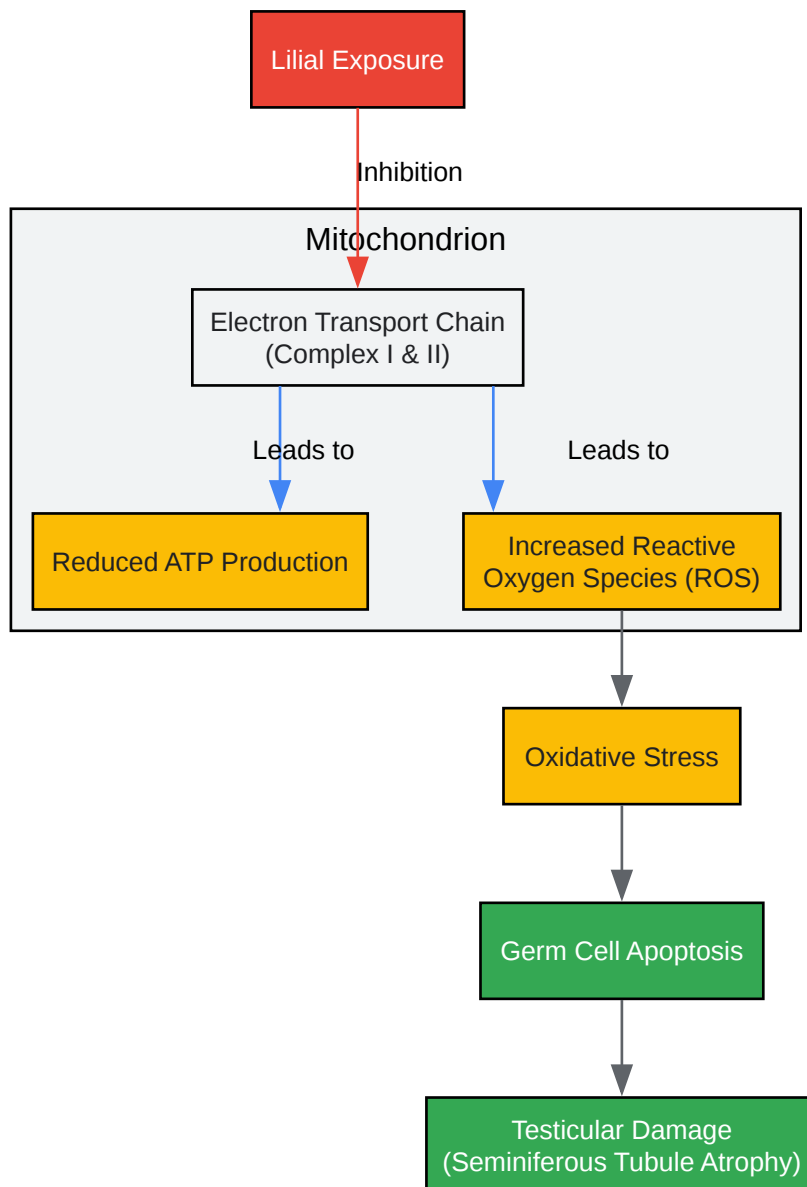
The SCCS concluded that the reproductive toxicity of Lilial is likely due to direct testicular toxicity rather than an endocrine-mediated mechanism. Recent in vitro research has suggested a potential mechanism involving mitochondrial dysfunction.^[1]

A study by Usta et al. (2023) on HaCaT cells indicated that Lilial could induce mitochondrial toxicity by targeting respiratory chain complexes I and II.^[1] This inhibition of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress.^[1] Oxidative stress is a known factor in testicular damage, leading to germ cell apoptosis and impaired spermatogenesis.

Mandatory Visualization: Signaling Pathways and Workflows

Caption: Workflow of a one-generation reproductive toxicity study.

Postulated Signaling Pathway for Lilial-Induced Testicular Toxicity



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References

- 1. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]
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